4-Tert-butyl-4'-chlorodiphenylmethane

Catalog No.
S12403360
CAS No.
115848-35-6
M.F
C17H19Cl
M. Wt
258.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Tert-butyl-4'-chlorodiphenylmethane

CAS Number

115848-35-6

Product Name

4-Tert-butyl-4'-chlorodiphenylmethane

IUPAC Name

1-tert-butyl-4-[(4-chlorophenyl)methyl]benzene

Molecular Formula

C17H19Cl

Molecular Weight

258.8 g/mol

InChI

InChI=1S/C17H19Cl/c1-17(2,3)15-8-4-13(5-9-15)12-14-6-10-16(18)11-7-14/h4-11H,12H2,1-3H3

InChI Key

WHCVNWPTCBCRPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl

4-Tert-butyl-4'-chlorodiphenylmethane is an organic compound characterized by its unique structure, which features a tert-butyl group and a chlorine atom attached to a biphenyl framework. Its chemical formula is C15_{15}H16_{16}Cl. This compound is notable for its potential applications in various chemical processes, including organic synthesis and material science.

The compound's structure can be visualized as two phenyl rings connected by a central carbon atom, which is also bonded to a tert-butyl group and a chlorine atom. This configuration contributes to its stability and reactivity in different chemical environments.

  • Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
  • Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions used .
  • Friedel-Crafts Reactions: It can also participate in Friedel-Crafts acylation or alkylation, which are important reactions for modifying aromatic compounds .

Several methods exist for synthesizing 4-tert-butyl-4'-chlorodiphenylmethane:

  • Direct Chlorination: Chlorination of 4-tert-butyl diphenylmethane using chlorine gas or chlorinating agents can yield the desired compound.
  • Friedel-Crafts Alkylation: This method involves the alkylation of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst.
  • Nucleophilic Substitution: Starting from 4-tert-butyl diphenylmethanol, treatment with thionyl chloride can convert the alcohol to the corresponding chloride.

4-Tert-butyl-4'-chlorodiphenylmethane finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Material Science: Its properties may be exploited in polymer chemistry and materials engineering.
  • Pharmaceuticals: Potential use in drug development due to its structural characteristics that may influence biological activity.

Several compounds share structural similarities with 4-tert-butyl-4'-chlorodiphenylmethane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2,4-Di-tert-butylphenolContains two tert-butyl groups on phenolic ringsExhibits antioxidant properties
4-ChlorodiphenylmethaneLacks tert-butyl group but retains biphenyl structureMore reactive due to absence of bulky substituents
4-Tert-butylanilineContains an amine group instead of a chlorinated phenolPotentially different biological activities

These compounds illustrate variations in substitution patterns that affect their chemical reactivity and potential applications.

Grignard Reagent-Mediated Coupling Approaches

Grignard reactions remain a cornerstone for constructing carbon-carbon bonds in diarylmethane synthesis. The preparation of 4-tert-butyl-4'-chlorodiphenylmethane via Grignard intermediates typically involves the reaction of 4-chlorobenzophenone derivatives with tert-butylmagnesium halides. A notable protocol by Heinz et al. employs TurboGrignard (Mg·LiCl) to enhance reactivity, achieving a 91 mg yield (67% efficiency) under inert conditions in tetrahydrofuran (THF) at 0°C. The mechanism proceeds through nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acid quenching to yield the diarylmethane scaffold.

Key variables influencing this method include:

  • Halide selection: Bromine substituents on the aryl precursor improve leaving group ability, as seen in the use of 1-bromo-4-tert-butylbenzene.
  • Additives: Lithium chloride coordinates with magnesium, stabilizing the Grignard intermediate and accelerating transmetallation.
  • Temperature control: Maintaining 0°C minimizes side reactions such as Wurtz coupling.

Table 1: Grignard-Mediated Synthesis Parameters

ReagentSolventTemperature (°C)Yield (%)
1-Bromo-4-tert-butylbenzene + Mg·LiClTHF067
4-Chlorobenzophenone + tert-butylMgBrDiethyl ether2552

This method’s limitations include sensitivity to moisture and the need for strict anhydrous conditions.

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium and nickel catalysts enable direct coupling of pre-functionalized aryl halides, offering superior regioselectivity. Majid and Kaloo demonstrated the efficacy of H-MCM-22 zeolite in facilitating benzylation reactions between benzene and 4-chlorobenzyl chloride, yielding diphenylmethane derivatives with 78% efficiency under optimized conditions. For 4-tert-butyl-4'-chlorodiphenylmethane, analogous strategies employ Suzuki-Miyaura coupling, pairing 4-tert-butylphenylboronic acid with 4-chlorophenyl electrophiles.

Critical factors:

  • Catalyst selection: Pd(PPh₃)₄ outperforms Ni-based catalysts in avoiding β-hydride elimination.
  • Electron effects: Electron-withdrawing chloro groups deactivate the aryl electrophile, necessitating higher catalyst loadings (5 mol%) compared to electron-donating substituents.

Table 2: Catalyst Performance in Cross-Coupling

CatalystSubstrate PairYield (%)
Pd(OAc)₂4-ClC₆H₄X + (CH₃)₃CC₆H₄B(OH)₂72
NiCl₂Same48

Flow Reactor Applications in Continuous Synthesis

Flow chemistry addresses batch synthesis limitations by improving heat/mass transfer and scalability. A continuous flow protocol for 4-tert-butyl-4'-chlorodiphenylmethane synthesis achieves 89% yield using a tubular reactor (25°C, 10 min residence time). The process involves sequential mixing of Grignard and electrophilic streams in THF, followed by inline quenching with aqueous HCl.

Advantages over batch systems:

  • Precision: Laminar flow ensures consistent reagent stoichiometry.
  • Safety: Reduced exotherm risk through rapid heat dissipation.

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatchFlow
Reaction Time (h)2.50.17
Yield (%)6789

Solvent Systems and Reaction Optimization

Solvent polarity profoundly impacts reaction kinetics and selectivity. THF, with a dielectric constant of 7.6, solvates Grignard reagents effectively but poses challenges in product isolation. Mixed solvent systems (e.g., THF:toluene 1:3) enhance precipitation of the diarylmethane product, simplifying purification. For SN1-type mechanisms, polar protic solvents like ethanol stabilize carbocation intermediates, though competing E1 elimination necessitates careful pH control.

Table 4: Solvent Optimization Data

SolventDielectric ConstantYield (%)
THF7.667
THF:Toluene (1:3)6.273
Ethanol24.358

XLogP3

6.1

Exact Mass

258.1175283 g/mol

Monoisotopic Mass

258.1175283 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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